molecular formula C13H18ClNO2 B1597130 (S)-2-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1049741-94-7

(S)-2-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No. B1597130
M. Wt: 255.74 g/mol
InChI Key: CDBIBJDHAAXDCY-ZOWNYOTGSA-N
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Description

(S)-2-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride, also known as S-Methyl-BCP, is a chiral building block that is widely used in the synthesis of biologically active compounds. It is a white crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention due to its potential applications in the pharmaceutical industry.

Scientific Research Applications

  • Optical Purity in Chemical Synthesis :

    • Researchers Ruano, Alemán, and Cid (2006) developed a method to prepare optically pure 2-(l-hydroxybenzyl)piperidine and pyrrolidine. This method, involving a tandem process with nucleophilic addition and intramolecular elimination, can be pivotal in the synthesis of compounds where stereochemistry is crucial (Ruano, Alemán, & Cid, 2006).
  • Synthesis of Stereoisomers for Antibacterial Agents :

    • Schroeder et al. (1992) utilized S-α-methylbenzyl as a chiral auxiliary to separate diastereomeric 2-pyrrolidinones. These compounds are significant intermediates in preparing quinolone antibacterials, demonstrating the role of (S)-2-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride in pharmaceutical synthesis (Schroeder et al., 1992).
  • Development of Chiral Auxiliaries in Amino Acid Synthesis :

    • Belokon’ et al. (2002) synthesized new chiral auxiliaries, such as (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamides, which are used in the asymmetric synthesis of amino acids. This highlights the compound's role in producing amino acids with high enantiomeric purity (Belokon’, Maleev, Petrosyan, et al., 2002).
  • Crystal Structure Analysis for Anticancer Agents :

    • Camus et al. (2001) analyzed the crystal structure of a pyrrolidinone-derived compound, which is a potential anticancer agent. The study of its structure provides insights into how molecular arrangements affect the compound's properties and efficacy (Camus, Norberg, Bourry, et al., 2001).
  • Dielectric Anisotropy in Nickel(II) Complexes :

    • Fu et al. (2007) investigated a homochiral trinuclear nickel(II) complex involving (S)-1,1‘1‘ ‘-2,4,6-trimethylbenzene-1,3,5-triyl-tris(methylene)-tris-pyrrolidine-2-carboxylic acid. Their research on dielectric anisotropy in this complex contributes to the understanding of material properties in electronic applications (Fu, Song, Wang, et al., 2007).

properties

IUPAC Name

(2S)-2-[(2-methylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-10-5-2-3-6-11(10)9-13(12(15)16)7-4-8-14-13;/h2-3,5-6,14H,4,7-9H2,1H3,(H,15,16);1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBIBJDHAAXDCY-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2(CCCN2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C[C@@]2(CCCN2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375958
Record name 2-[(2-Methylphenyl)methyl]-D-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride

CAS RN

1049741-94-7
Record name 2-[(2-Methylphenyl)methyl]-D-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride
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(S)-2-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride
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(S)-2-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride
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(S)-2-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 6
(S)-2-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride

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